molecular formula C16H21N3O5 B13732742 (2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

Cat. No.: B13732742
M. Wt: 335.35 g/mol
InChI Key: LNOQCGWTTYKYKG-ZDUSSCGKSA-N
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Description

(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a formylpyridine group and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Introduction of the Formylpyridine Group: This step involves the functionalization of the piperazine ring with a formylpyridine group, often through a nucleophilic substitution reaction.

    Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Acidic or basic conditions can be used to remove the Boc group, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major product is the deprotected amine.

Scientific Research Applications

(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The formylpyridine group can interact with active sites, while the piperazine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-(5-formylpyridin-3-yl)piperazine-2-carboxylic acid: Lacks the Boc protecting group.

    (2S)-4-(5-methylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid: Contains a methyl group instead of a formyl group.

Uniqueness

The presence of both the formylpyridine group and the Boc protecting group makes (2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid unique. This combination allows for specific interactions in biological systems and provides versatility in synthetic chemistry.

Properties

Molecular Formula

C16H21N3O5

Molecular Weight

335.35 g/mol

IUPAC Name

(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C16H21N3O5/c1-16(2,3)24-15(23)19-5-4-18(9-13(19)14(21)22)12-6-11(10-20)7-17-8-12/h6-8,10,13H,4-5,9H2,1-3H3,(H,21,22)/t13-/m0/s1

InChI Key

LNOQCGWTTYKYKG-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CN=CC(=C2)C=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CN=CC(=C2)C=O

Origin of Product

United States

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